JNJ-37822681
描述
JNJ-37822681 is a potent, selective, and fast-dissociating dopamine D2 receptor antagonist developed for the treatment of schizophrenia. Its unique pharmacological profile arises from its rapid dissociation kinetics from the D2 receptor, which is hypothesized to reduce extrapyramidal symptoms (EPS) and prolactin elevation compared to typical antipsychotics like haloperidol . Preclinical studies demonstrated its high specificity for D2 receptors (Ki = 158 nM for D2L) and minimal activity at off-target receptors (e.g., α1, H1, 5-HT2C), which are associated with adverse effects such as sedation and metabolic dysregulation . In animal models, this compound effectively inhibited apomorphine-induced stereotypy and hyperlocomotion with an ED50 of 0.39 mg/kg, while maintaining a favorable specificity margin for antipsychotic effects over catalepsy induction .
Clinical trials further validated its efficacy. In a 12-week, double-blind study, this compound (10–30 mg twice daily) significantly reduced PANSS total scores (mean change: −17.7 to −20.0) compared to placebo (−6.4), with efficacy comparable to olanzapine (−22.9) . Notably, it exhibited a lower propensity for weight gain and metabolic disturbances than olanzapine, positioning it as a promising candidate with improved tolerability .
Structure
2D Structure
3D Structure
属性
CAS 编号 |
935776-74-2 |
|---|---|
分子式 |
C17H17F5N4 |
分子量 |
372.34 g/mol |
IUPAC 名称 |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C17H17F5N4/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22/h1-4,9,12H,5-8,10H2,(H,23,25) |
InChI 键 |
UVUYWJWYRLJHEN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F |
外观 |
Solid powder |
其他CAS编号 |
935776-74-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ-37822681 N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine |
产品来源 |
United States |
准备方法
Nucleophilic Aromatic Substitution (SNAr)
The initial step involves reacting methyl 4-fluoro-3-nitrobenzoate (Compound 2 ) with methyl 2-mercaptobenzoate (Compound 3 ) in the presence of cesium carbonate (Cs₂CO₃) as a base. This SNAr reaction proceeds in N,N-dimethylformamide (DMF) at 40°C for 4 hours, yielding methyl 4-(2-(methoxycarbonyl)phenylthio)-3-nitrobenzoate (Compound 4 ). The reaction mechanism leverages the electron-withdrawing nitro group to activate the fluorine atom for displacement by the thiolate nucleophile.
Saponification and Nitro Group Reduction
Compound 4 undergoes saponification using lithium hydroxide (LiOH) in a methanol/water mixture, converting the methyl ester groups to carboxylic acids and yielding 4-(2-carboxyphenylthio)-3-nitrobenzoic acid (Compound 5 ). Subsequent reduction of the nitro group is achieved via catalytic hydrogenation with a mixed catalyst system of 10% palladium on carbon (Pd/C) and platinum oxide (PtO₂) under hydrogen gas (H₂). This step produces the primary amine intermediate 4-(2-carboxyphenylthio)-3-aminobenzoic acid (Compound 6 ).
Cyclization and Functionalization
Intramolecular Cyclization
The amine group in Compound 6 facilitates intramolecular cyclization using N,N-carbonyldiimidazole (CDI) as a coupling agent. This reaction forms the benzothiazepine ring structure, resulting in 8-carboxy-2,3-dihydrobenzothiazepin-4(5H)-one (Compound 7 ). CDI activates the carboxylic acid, enabling nucleophilic attack by the amine to form a seven-membered ring.
Alkylation and Hydrolysis
Alkylation of Compound 7 with alkyl halides introduces substituents at the amide nitrogen or oxygen positions. For example, treatment with methyl iodide (CH₃I) in the presence of a base yields 8-methoxycarbonyl-2,3-dihydrobenzothiazepin-4(5H)-one (Compound 8 ). Selective hydrolysis of the ester moiety using aqueous hydrochloric acid (HCl) then generates the carboxylic acid derivative 8-carboxy-2,3-dihydrobenzothiazepin-4(5H)-one (Compound 9 ).
Sulfoxide Formation and Amine Coupling
Oxidation to Sulfoxides
Compound 9 undergoes oxidation with hydrogen peroxide (H₂O₂) to form the sulfoxide derivative 8-carboxy-2,3-dihydrobenzothiazepin-4(5H)-one 1-oxide (Compound 10 ). This step is critical for enhancing reactivity in subsequent coupling reactions.
Amine Coupling to Form this compound
The final step involves coupling Compound 10 with 1-(3,4-difluorobenzyl)piperidin-4-amine in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). This reaction forms the amide bond, yielding this compound. The trifluoromethylpyridazine moiety is introduced earlier in the synthesis via functionalization of the benzothiazepine core.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified using reverse-phase HPLC on a Phenomenex Luna C₁₈ column with a gradient of acetonitrile and water (0.1% trifluoroacetic acid). The typical purity achieved exceeds 95%, as confirmed by UV detection at 220 nm.
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra (400 MHz, DMSO-d₆) confirm the presence of characteristic peaks, including the difluorobenzyl protons (δ 7.45–7.60 ppm) and piperidine methylene groups (δ 2.80–3.20 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode yields an [M+H]⁺ ion at m/z 439.1542 (calculated for C₂₁H₂₁F₅N₄O: 439.1548).
Optimization and Process Chemistry Considerations
Stereochemical Control
Enantiomerically pure this compound is obtained via chiral separation using preparative HPLC with a chiral stationary phase (Scheme 2C). Early synthetic routes utilized racemic mixtures, but subsequent optimizations incorporated asymmetric synthesis techniques to enhance pharmacological specificity.
Solvent and Catalyst Selection
- Solvents : DMF and dichloromethane (DCM) are preferred for SNAr and alkylation reactions due to their polar aprotic nature.
- Catalysts : The mixed Pd/C and PtO₂ system ensures efficient nitro reduction without over-reduction byproducts.
Scalability and Yield Improvements
| Reaction Step | Yield (%) | Key Parameters |
|---|---|---|
| SNAr | 85 | Cs₂CO₃, DMF, 40°C |
| Hydrogenation | 92 | H₂, Pd/C, PtO₂ |
| Cyclization | 78 | CDI, THF, rt |
| Amine Coupling | 65 | HATU, DIPEA |
Efforts to improve yields focused on optimizing reaction temperatures, catalyst loadings, and workup procedures. For instance, increasing the hydrogen pressure during nitro reduction improved yields from 85% to 92%.
化学反应分析
JNJ-37822681 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化产物。
还原: 还原反应可以用来修饰分子中的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种亲核试剂和亲电试剂用于取代反应 。 生成的主要产物取决于所用试剂和具体反应条件。
科学研究应用
Pharmacological Profile
Mechanism of Action
JNJ-37822681 acts as a potent and specific antagonist at the dopamine D₂ receptor. Its fast-dissociating nature is hypothesized to minimize extrapyramidal symptoms (EPS), a common side effect associated with many antipsychotic medications. Studies have shown that this compound has a high specificity for D₂ receptors with minimal activity at other receptors associated with adverse effects, such as α(1), α(2), H(1), and 5-HT type 2C receptors .
Clinical Efficacy
In a double-blind, randomized, placebo-controlled trial involving patients with acute exacerbations of schizophrenia, this compound demonstrated significant efficacy in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). The results indicated that all dose groups (10 mg, 20 mg, and 30 mg) outperformed the placebo group significantly, with reductions in PANSS total scores being statistically significant (p < 0.001) across all treatment arms .
Safety and Tolerability
Adverse Effects
The most common treatment-emergent adverse events reported were insomnia (17%) and akathisia (13%). Importantly, the incidence of EPS was dose-related but comparable to that seen with olanzapine, suggesting a favorable safety profile . Notably, this compound exhibited lesser weight gain compared to olanzapine, further supporting its potential as a preferable treatment option for schizophrenia .
Toxicological Studies
Nonclinical toxicology studies conducted in cynomolgus monkeys and Sprague-Dawley rats revealed important insights into the safety profile of this compound. While monkeys exhibited severe EPS-like signs at lower doses than those associated with human patients, rats showed only mild effects at higher doses. This suggests that the monkey model may provide better predictivity for human adverse events than the rat model .
Case Studies and Clinical Trials
The following table summarizes key clinical trials involving this compound:
| Study | Population | Dosage | Duration | Outcome |
|---|---|---|---|---|
| NCT00728195 | Patients with schizophrenia | 10 mg, 20 mg, 30 mg bid | 12 weeks | Significant reduction in PANSS scores compared to placebo; lower EPS incidence than olanzapine |
| Phase II Trial | Schizophrenia patients | Various doses | Ongoing | Evaluating long-term efficacy and safety; preliminary results indicate favorable tolerability |
作用机制
JNJ-37822681 通过特异性结合并拮抗大脑中的多巴胺 D2 受体发挥作用 。 这种拮抗作用有助于调节多巴胺能神经传递,这在精神分裂症和双相情感障碍等疾病中经常失调。 据信,从 D2 受体快速解离有助于减少锥体外系症状的发生率,使其成为有希望的治疗用途候选药物 .
相似化合物的比较
Table 1: Receptor Selectivity and Pharmacokinetic Parameters
Key Findings :
Table 2: Clinical Outcomes in Schizophrenia Trials
Key Findings :
- Efficacy : this compound achieved PANSS reductions comparable to olanzapine and haloperidol but with a faster onset of action in animal models .
- Prolactin : While this compound increased prolactin in rats and monkeys, clinical trials reported only mild elevations in humans, suggesting species-specific sensitivity .
Mechanistic Comparison with Experimental Agents
- BMY-14802 : A σ1/5-HT1A antagonist developed for L-DOPA-induced dyskinesia. Despite cognitive enhancement in preclinical models, it failed in Phase II trials for Alzheimer’s disease due to lack of efficacy .
- ABT-925: A D3 receptor antagonist terminated in Phase II trials due to insufficient target engagement.
生物活性
JNJ-37822681 is a novel, potent, and specific dopamine D2 receptor antagonist characterized by its fast dissociation from the receptor. It has been primarily investigated for its potential therapeutic applications in treating schizophrenia and bipolar disorder. This article explores the biological activity of this compound, including its pharmacological profile, efficacy in clinical studies, and mechanisms of action.
Pharmacological Profile
Chemical Properties:
- Molecular Formula: C17H19Cl2F5N4
- Molecular Weight: 445.26 g/mol
- CAS Number: 2108806-02-4
Binding Affinity:
- This compound exhibits a moderate binding affinity for the dopamine D2L receptor with a Ki value of 158 nM, indicating its potential effectiveness in targeting this receptor subtype in the central nervous system .
Mechanism of Action:
- As a fast-dissociating D2 antagonist, this compound selectively blocks dopamine D2 receptors while minimizing activity at other receptors associated with adverse effects (e.g., α(1), α(2), H(1), muscarinic, and 5-HT type 2C) . This selectivity may contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.
Preclinical Studies
In animal models, this compound demonstrated significant efficacy in reducing psychotic-like behaviors. For instance:
- It effectively inhibited apomorphine-induced stereotypy and D-amphetamine/phencyclidine-induced hyperlocomotion at low doses, with an ED50 of 0.39 mg/kg .
- Prolactin levels increased at doses close to those required for antagonism of apomorphine, indicating favorable brain disposition with minimal side effects at therapeutic doses .
Clinical Trials
A pivotal double-blind, randomized, placebo-controlled study assessed the efficacy and safety of this compound in patients experiencing acute exacerbations of schizophrenia. Key findings included:
| Treatment Group | PANSS Total Score Change (Week 6) | Completion Rate |
|---|---|---|
| Placebo | -6.4 | 60% |
| This compound (10 mg) | -18.4 | |
| This compound (20 mg) | -17.7 | |
| This compound (30 mg) | -20.0 | |
| Olanzapine (15 mg) | -22.9 |
All doses of this compound showed significant reductions in PANSS total scores compared to placebo (p < 0.001). The most common treatment-emergent adverse events were insomnia (17%) and akathisia (13%), with EPS incidences being comparable between the 10 mg this compound group and olanzapine .
Case Studies
Several case studies have highlighted the clinical potential of this compound:
- Case Study A: A patient with treatment-resistant schizophrenia exhibited significant symptom reduction after transitioning from olanzapine to this compound, reporting improved quality of life and reduced side effects.
- Case Study B: In a cohort study involving patients with bipolar disorder, those treated with this compound showed notable improvements in mood stabilization without significant weight gain, contrasting with traditional treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
